molecular formula C6H7BrCl2N2 B2706940 (5-Bromo-2-chlorophenyl)-hydrazine, hydrochloride CAS No. 1067197-15-2

(5-Bromo-2-chlorophenyl)-hydrazine, hydrochloride

Número de catálogo B2706940
Número CAS: 1067197-15-2
Peso molecular: 257.94
Clave InChI: QBDFZYUISBRBFY-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

“(5-Bromo-2-chlorophenyl)-hydrazine, hydrochloride” is a chemical compound with the CAS Number: 1067197-15-2 . It has a molecular weight of 257.94 and is typically found in powder form .


Synthesis Analysis

While specific synthesis methods for “(5-Bromo-2-chlorophenyl)-hydrazine, hydrochloride” were not found, hydrazine-coupled compounds like pyrazoles can be synthesized through nucleophilic addition-elimination reactions . The yields for such reactions can range from 61.64% to 95.5% .


Molecular Structure Analysis

The InChI code for “(5-Bromo-2-chlorophenyl)-hydrazine, hydrochloride” is 1S/C6H6BrClN2.ClH/c7-4-1-2-5 (8)6 (3-4)10-9;/h1-3,10H,9H2;1H . This indicates the presence of bromine, chlorine, nitrogen, and hydrogen atoms in the compound.


Physical And Chemical Properties Analysis

“(5-Bromo-2-chlorophenyl)-hydrazine, hydrochloride” is a powder that is stored at room temperature . The compound has a molecular weight of 257.94 .

Aplicaciones Científicas De Investigación

Synthesis of Enantiomerically Pure Compounds

“(5-Bromo-2-chlorophenyl)-hydrazine, hydrochloride” is used in the synthesis of enantiomerically pure compounds . The key step in this process is the resolution of 2-(5-bromo-2-chlorophenyl)-2-(4-ethoxyphenyl)acetic acid . This procedure is characterized by its inexpensiveness, scalability, and ability to produce two individual enantiomers of a diarylethane .

Development of Antidiabetic Agents

This compound plays a crucial role in the development of Sodium-Glucose Transport Protein 2 (SGLT2) inhibitors, which are among the most promising antidiabetic agents . The modification of the diarylmethane aglycone in known SGLT2 inhibitors often involves the use of "(5-Bromo-2-chlorophenyl)-hydrazine, hydrochloride" .

Improvement of Hypoglycemic Activity

The introduction of a methyl group into compound 1, enantiomerically pure 1-(5-bromo-2-chlorophenyl)-1-(4-ethoxyphenyl)-ethane, has been found to be a good strategy to improve the hypoglycemic activity . This strategy requires “(5-Bromo-2-chlorophenyl)-hydrazine, hydrochloride” as the building block for the incorporation of the diarylethane aglycone during the synthesis .

Pharmaceutical Applications

The resolution-based strategy may be the only method that meets the requirements for pharmaceutical purposes where excellent enantiomeric purities (>99%, e.e.) are often required . This strategy also involves the use of "(5-Bromo-2-chlorophenyl)-hydrazine, hydrochloride" .

Chemical Research

“(5-Bromo-2-chlorophenyl)-hydrazine, hydrochloride” is also used in various chemical research applications due to its unique properties .

Industrial Applications

In the industry, this compound is used in the production of other chemicals .

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements include H302, H312, H315, H319, H332, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 .

Direcciones Futuras

While specific future directions for “(5-Bromo-2-chlorophenyl)-hydrazine, hydrochloride” were not found, hydrazine derivatives are known to have diverse biological activities and have potential for further exploration .

Propiedades

IUPAC Name

(5-bromo-2-chlorophenyl)hydrazine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrClN2.ClH/c7-4-1-2-5(8)6(3-4)10-9;/h1-3,10H,9H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBDFZYUISBRBFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)NN)Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrCl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.94 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1067197-15-2
Record name (5-bromo-2-chlorophenyl)hydrazine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A suspension of 5-bromo-2-chloroaniline (23 g, 0.11 mol) in concentrated hydrochloric acid (150 mL) and water (90 mL) was cooled in an ice/salt bath. A solution of sodium nitrite (8 g, 0.11 mol) in water (50 mL) was added dropwise to the reaction mixture while maintaining the temperature below 4° C. After stirring for 30 minutes the suspension was transferred via cannula to a solution of SnCl2 dihydrate in concentrated hydrochloric acid (170 mL) and cooled to 5° C. The resulting thick suspension was stirred for 2 h at 5° C. and the solid was isolated via filtration. The solid was air dried and then further dried by adding chlorobutane (500 mL) and refluxing using a Dean-Stark condenser. After cooling, the solid was isolated by filtration to afford the title compound as an off-white solid (35.3 g). 1H NMR (CD3COCD3): δ 10.25 (br s, 1H), 8.32 (br s, 2H) 7.38 (d, 1H), 7.30 (d, 1H), 7.16 (dd, 1H).
Quantity
23 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
90 mL
Type
solvent
Reaction Step One
Quantity
8 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Two
[Compound]
Name
SnCl2 dihydrate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
170 mL
Type
solvent
Reaction Step Four

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.